![molecular formula C10H7N3O4 B2557389 1-(4-Nitrophenyl)pyrimidine-2,4-dione CAS No. 125236-31-9](/img/structure/B2557389.png)
1-(4-Nitrophenyl)pyrimidine-2,4-dione
Overview
Description
“1-(4-Nitrophenyl)pyrimidine-2,4-dione” is a chemical compound that belongs to the class of nitrogen heterocycles . It is a derivative of pyrrolidine, a five-membered ring with a nitrogen atom . This compound is of interest in medicinal chemistry due to its potential for the treatment of human diseases .
Synthesis Analysis
The synthesis of “1-(4-Nitrophenyl)pyrimidine-2,4-dione” involves ring construction from different cyclic or acyclic precursors . The process includes the functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring plays a significant role in the synthesis, as different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Molecular Structure Analysis
The molecular structure of “1-(4-Nitrophenyl)pyrimidine-2,4-dione” is characterized by a pyrrolidine ring, which is a five-membered ring with a nitrogen atom . The structure also includes a nitrophenyl group attached to the pyrrolidine ring .Scientific Research Applications
Synthesis Methodologies
Researchers have developed facile synthesis methods for related compounds, demonstrating the utility of 1-(4-Nitrophenyl)pyrimidine-2,4-dione in generating nitric oxide-releasing compounds under physiological conditions. These compounds are synthesized through oxidative intramolecular cyclization, indicating potential applications in medicinal chemistry and material science (M. Sako et al., 1998).
Antimicrobial Activity
The compound and its derivatives have been studied for their antimicrobial properties. For instance, pyrimidine-based ligands, synthesized by reacting 1-(4-Nitrophenyl)pyrimidine-2,4-dione with other compounds, have shown promising antimicrobial effects, especially when complexed with metals (Festus Chioma et al., 2018).
Colorimetric Sensing
In colorimetric sensing applications, derivatives of 1-(4-Nitrophenyl)pyrimidine-2,4-dione have been utilized for the naked-eye detection of ions in solution. Such compounds act as effective receptors, changing color in the presence of specific analytes, which is crucial for environmental monitoring and diagnostic applications (K. Upadhyay, Ajit Kumar, 2010).
Acidity Determination
The determination of acidity constants of enolisable compounds, including pyrimidine-2,4-dione derivatives, has been facilitated by capillary electrophoresis. This research underscores the importance of such compounds in understanding the structure-activity relationships in medicinal chemistry (N. Mofaddel et al., 2004).
Corrosion Inhibition
1-(4-Nitrophenyl)pyrimidine-2,4-dione derivatives have been investigated as corrosion inhibitors for metals in acidic environments. These studies highlight the compound's potential in developing new materials for protecting industrial machinery and infrastructure (A. Zarrouk et al., 2015).
Future Directions
properties
IUPAC Name |
1-(4-nitrophenyl)pyrimidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O4/c14-9-5-6-12(10(15)11-9)7-1-3-8(4-2-7)13(16)17/h1-6H,(H,11,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUEJPGLGKJDIRU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=CC(=O)NC2=O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Nitrophenyl)pyrimidine-2,4-dione |
Synthesis routes and methods I
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Synthesis routes and methods II
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